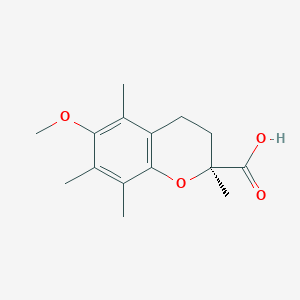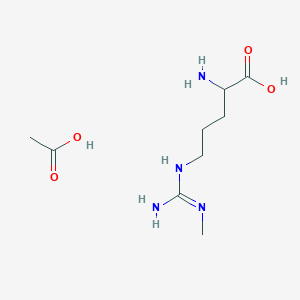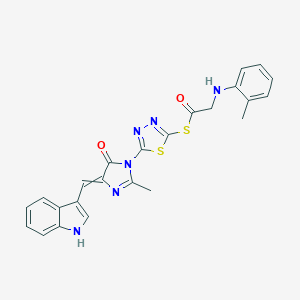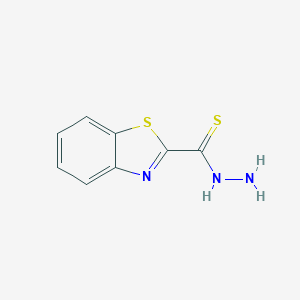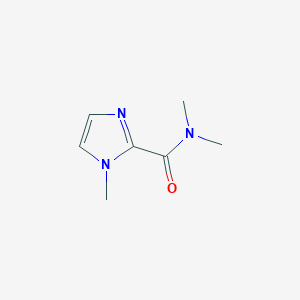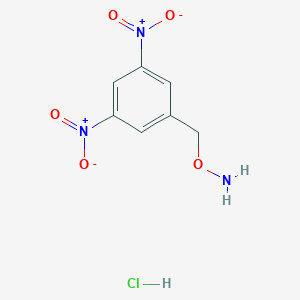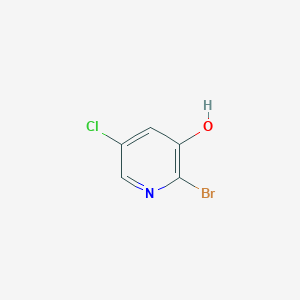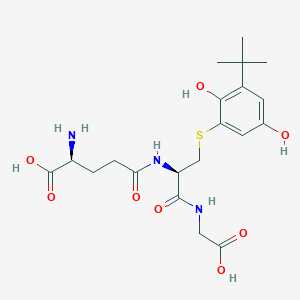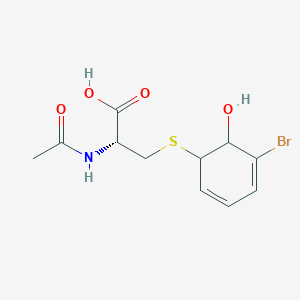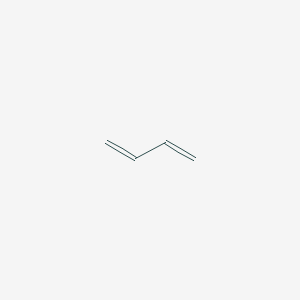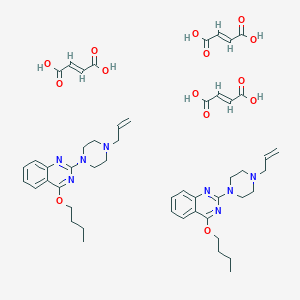
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells, and may also prevent the growth and spread of tumors.
Effets Biochimiques Et Physiologiques
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, and may also have anti-inflammatory properties. Additionally, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been shown to have a positive effect on the immune system, and may be able to stimulate the production of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that it has been extensively studied, and its properties and effects are well-known. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are a number of future directions for research on 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3). One area of research that holds promise is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3), and to identify other potential applications for this compound in scientific research. Finally, future research should focus on identifying any potential limitations or side effects associated with the use of this compound in lab experiments, in order to ensure that it is used safely and effectively.
Méthodes De Synthèse
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been achieved through a number of different methods. One such method involves the reaction of 4-butoxy-2-nitrobenzaldehyde with allylamine and piperazine in the presence of a reducing agent. This reaction produces the intermediate 2-(4-allyl-1-piperazinyl)-4-butoxy-1-nitrobenzene, which can then be further reacted with fumaric acid to produce the final product, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3).
Applications De Recherche Scientifique
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has anti-cancer properties, and may be able to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
129663-99-6 |
|---|---|
Nom du produit |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
Formule moléculaire |
2C19H26N4O.3C4H4O4 |
Poids moléculaire |
1001.1 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-5-15-24-18-16-8-6-7-9-17(16)20-19(21-18)23-13-11-22(10-4-2)12-14-23;3*5-3(6)1-2-4(7)8/h2*4,6-9H,2-3,5,10-15H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Clé InChI |
WLAFFPDQVAFIOY-VQYXCCSOSA-N |
SMILES isomérique |
CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



